2-[(1R)-1-azidoethyl]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1R)-1-azidoethyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-6(10-11-8)7-4-2-3-5-9-7/h2-6H,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXVHBJITPSGEP-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Pathways of 2 1r 1 Azidoethyl Pyridine
Reactivity Profile of the Azide (B81097) Functionality within the Pyridyl Framework
The azide group (–N₃) is a versatile functional group known for its participation in several key transformations. Its reactivity is largely retained in the 2-[(1R)-1-azidoethyl]pyridine framework, providing pathways to nitrogen-containing heterocycles and chiral amines.
The azide functionality is a classic 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions with dipolarophiles such as alkenes and alkynes. The most prominent of these is the azide-alkyne cycloaddition, a cornerstone of "click chemistry." organic-chemistry.orgwikipedia.orgsigmaaldrich.com This reaction provides a highly efficient and regioselective route to 1,2,3-triazole rings.
When this compound is reacted with a terminal alkyne, it is expected to form a chiral 1,2,3-triazole derivative. The reaction can be performed under thermal conditions (Huisgen cycloaddition), which often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org However, the use of a copper(I) catalyst (CuAAC) promotes the exclusive formation of the 1,4-disubstituted triazole with high yields and under mild, often aqueous, conditions. sigmaaldrich.com A ruthenium-catalyzed variant (RuAAC) can be employed to selectively obtain the 1,5-disubstituted isomer. organic-chemistry.org
These reactions are valued for their high functional group tolerance, reliability, and the chemical stability of the resulting triazole ring, making them powerful tools for creating more complex molecular architectures tethered to a pyridyl scaffold. sigmaaldrich.comsigmaaldrich.com For instance, a similar strategy involving the copper-catalyzed 'click approach' has been successfully used to synthesize various 1,2,3-triazole-containing pyridine (B92270) compounds. researchgate.net
Table 1: Expected Products of [3+2] Cycloaddition Reactions
| Reactant | Catalyst | Reaction Type | Expected Product | Regioselectivity |
| Terminal Alkyne | Heat | Huisgen Cycloaddition | Mixture of 1,4- and 1,5-disubstituted triazoles | Low |
| Terminal Alkyne | Copper(I) | CuAAC | 1,4-disubstituted triazole | High |
| Terminal Alkyne | Ruthenium(II) | RuAAC | 1,5-disubstituted triazole | High |
| Alkene | Heat/Light | Azide-Alkene Cycloaddition | Triazoline | Varies |
The azide group serves as a stable and reliable precursor to a primary amine. The reduction of this compound is a key transformation that yields the corresponding chiral primary amine, (1R)-1-(pyridin-2-yl)ethan-1-amine, a valuable building block in medicinal chemistry and asymmetric synthesis.
Several methods can be employed for this reduction, each with its own advantages. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, is a common and effective method. organicchemistrytutor.com Another widely used approach is the Staudinger reduction, which involves treatment with a phosphine (B1218219), such as triphenylphosphine (B44618), followed by aqueous workup. organicchemistrytutor.comwikipedia.orgorganic-chemistry.org This method is exceptionally mild and tolerant of other functional groups that might be sensitive to hydrogenation conditions. organicchemistrytutor.com
Crucially, these reductive processes occur without affecting the stereochemistry at the chiral center. Research has demonstrated the stereospecific synthesis of (R)-1-(2-pyridinyl)ethyl azide from (S)-1-(2-pyridinyl)ethanol (via its methanesulfonate). Subsequent reduction of this azide afforded the (R)-amine with complete inversion of the original configuration, confirming the stereochemical integrity of the azide reduction step. researchgate.net
Table 2: Common Methods for the Reduction of Pyridyl-Azides
| Reagent(s) | Reaction Name | Key Features |
| H₂, Pd/C | Catalytic Hydrogenation | Effective, common industrial method. |
| PPh₃, then H₂O | Staudinger Reduction | Very mild, high functional group tolerance. |
| LiAlH₄ or NaBH₄ | Complex Metal Hydride Reduction | Powerful reducing agents; conditions must be chosen carefully. |
The reaction of an azide with a phosphine, like triphenylphosphine, initially forms an iminophosphorane (also known as a phosphazene) intermediate with the loss of dinitrogen gas (N₂). wikipedia.orgnrochemistry.com This is the first step of the Staudinger reduction if the intermediate is hydrolyzed. organic-chemistry.org
However, this iminophosphorane intermediate is a powerful nucleophile in its own right and can be trapped by an electrophile, most commonly a carbonyl compound, in a process known as the aza-Wittig reaction. chem-station.com This reaction results in the formation of an imine and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide. chem-station.comacs.org
For this compound, this pathway allows for the conversion of the azide into an imine functionality. The reaction can be performed intermolecularly by adding an external aldehyde or ketone. It can also be a key step in intramolecular cyclization reactions if a carbonyl group is present elsewhere in the molecule, providing a route to various nitrogen-containing heterocycles. scispace.com The Staudinger/aza-Wittig sequence has been successfully applied in methodologies for preparing functionalized pyridine derivatives. researchgate.net
Pyridine Ring Reactivity and Advanced Functionalization Strategies
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic character dictates its reactivity towards both nucleophiles and electrophiles.
The pyridine ring is susceptible to nucleophilic attack, particularly at the C2 (α) and C4 (γ) positions. quora.com Attack at these positions allows the negative charge of the intermediate (a Meisenheimer-type complex) to be delocalized onto the electronegative nitrogen atom, resulting in a more stable intermediate compared to attack at the C3 (β) position. quora.com
In the case of this compound, the C2 position is already substituted. While direct nucleophilic aromatic substitution (SNAr) would require a leaving group on the ring, advanced functionalization can be achieved through other pathways. For 2-alkylpyridines, a notable reaction involves the pyridine nitrogen acting as a nucleophile. For example, a base- and catalyst-free C(sp³)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman (MBH) carbonates has been described. nih.govbeilstein-journals.org The proposed mechanism involves an initial SN2' nucleophilic attack by the pyridine nitrogen on the MBH carbonate. This forms a pyridinium (B92312) intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (an aza-Cope rearrangement) to yield a new C-C bond at the benzylic carbon of the alkyl side chain. nih.govbeilstein-journals.org This strategy represents an umpolung, or reversal of polarity, of the typical reactivity of the side chain.
Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene. The ring nitrogen atom deactivates the ring towards electrophiles for two main reasons: its inductive electron-withdrawing effect and its basicity, which leads to protonation or coordination with Lewis acids under typical EAS conditions, further increasing the ring's deactivation.
When substitution does occur, it proceeds preferentially at the C3 position. aklectures.com Attack at C2 or C4 leads to an unstable resonance structure in the cationic intermediate where the positive charge is placed directly on the electronegative nitrogen atom. In contrast, attack at C3 keeps the positive charge distributed only on the ring carbons, resulting in a more stable intermediate. aklectures.com The 2-alkyl substituent on the target molecule is a weak activating group, but its effect is insufficient to overcome the strong deactivating nature of the ring nitrogen. Therefore, any electrophilic substitution on the pyridine ring of this compound would be expected to occur at the C3 or C5 positions and would likely require harsh reaction conditions.
Radical Reactions and C-H Functionalization Adjacent to the Pyridine Ring and Chiral Center
The position alpha to the pyridine ring and bearing the azide group is a focal point for radical reactions and C-H functionalization. The stability of radical intermediates and the directing effects of the pyridine nitrogen play crucial roles in these transformations.
Radical reactions involving the homolytic cleavage of the C-N bond of the azide or the C-H bond at the chiral center can be initiated thermally, photochemically, or through the use of radical initiators. The resulting α-pyridyl ethyl radical is stabilized by resonance with the pyridine ring, which can delocalize the unpaired electron. This resonance stabilization lowers the bond dissociation energy of the C-H bond at the chiral center, making it more susceptible to abstraction. youtube.comyoutube.comyoutube.com
The stereochemical outcome of radical reactions at the chiral center is a key consideration. If a planar radical intermediate is formed, subsequent reactions could lead to racemization or diastereoselectivity depending on the presence of other chiral influences in the reaction environment. cmu.edu However, the specific stereochemical outcomes for radical reactions of this compound have not been extensively reported.
C-H functionalization adjacent to the pyridine ring in related systems is a well-established strategy for the synthesis of complex molecules. nih.gov For this compound, direct C-H functionalization at the methyl group is challenging due to the presence of the more reactive C-H bond at the chiral center. However, methods involving directed C-H activation or the generation of a radical at the chiral center could potentially be employed to introduce new functional groups.
One potential pathway for C-H functionalization is through nitrene insertion. ijnrd.orgwikipedia.orgacs.org Thermal or photochemical decomposition of the azide group can generate a highly reactive nitrene intermediate. This nitrene can then undergo intramolecular C-H insertion into the adjacent methyl group, which would lead to the formation of a strained three-membered ring, or intermolecular reactions. The regioselectivity and stereospecificity of such nitrene insertions are influenced by the electronic and steric environment of the C-H bonds. amazonaws.com
Table 1: Plausible Radical Reactions and C-H Functionalization Pathways of this compound
| Reaction Type | Initiator/Reagent | Probable Intermediate | Potential Product(s) |
| Radical Azide Reduction | Bu₃SnH, AIBN | α-pyridyl ethyl radical | 2-ethylpyridine (B127773) |
| Radical C-H Abstraction | Radical Initiator | α-pyridyl ethyl radical | Functionalized 2-ethylpyridine derivatives |
| Photolytic Nitrene Formation | UV light | Singlet or Triplet Nitrene | Aziridine (B145994), amines (intermolecular) |
| Thermolytic Nitrene Formation | Heat | Singlet or Triplet Nitrene | Aziridine, amines (intermolecular) |
Mechanistic Investigations of Key Transformations Involving the Azidoethylpyridine System
Understanding the mechanisms of reactions involving this compound is crucial for controlling the outcome and designing new synthetic applications. This section focuses on the elucidation of reaction intermediates, transition state structures, and the kinetic and thermodynamic analyses of competing reaction pathways.
Elucidation of Reaction Intermediates and Transition State Structures
The decomposition of the azide group in this compound is a key transformation that can proceed through different pathways, leading to various intermediates. The primary intermediates formed upon thermal or photochemical decomposition of aryl azides are highly reactive nitrenes. acs.org Computational studies on related arylnitrenes have provided significant insights into their electronic structure and reactivity. acs.org
The initially formed singlet nitrene can exist in equilibrium with the triplet nitrene. The geometry and electronic configuration of these nitrene intermediates, as well as the transition states for their interconversion and subsequent reactions, are critical in determining the final product distribution. For instance, singlet nitrenes often undergo concerted reactions with retention of stereochemistry, while triplet nitrenes react via stepwise radical mechanisms. wikipedia.org
Computational chemistry, particularly density functional theory (DFT), has been employed to model the transition states of nitrene insertion reactions. ijnrd.org These studies help in understanding the factors that control the regioselectivity and stereoselectivity of these transformations. For this compound, the transition state for intramolecular C-H insertion would be influenced by the conformation of the ethylpyridine side chain and the electronic properties of the pyridine ring.
Kinetic and Thermodynamic Analyses of Competing Reaction Pathways
Reactions of this compound can often proceed through multiple competing pathways, and the final product distribution is determined by the principles of kinetic and thermodynamic control. wikipedia.orgdalalinstitute.comjackwestin.comyoutube.comuc.edu
Under kinetic control , the product that is formed fastest will predominate. This is typically the product that is formed via the pathway with the lowest activation energy. For example, in the decomposition of the azide, the formation of a less stable but more rapidly formed intermediate might dictate the major product at lower temperatures or shorter reaction times.
Under thermodynamic control , the most stable product will be the major component of the reaction mixture. This is favored by conditions that allow for the equilibration of the products, such as higher temperatures and longer reaction times. The relative stabilities of the potential products of reactions involving this compound will depend on factors such as ring strain, steric interactions, and electronic effects.
The chiral nature of this compound adds another layer of complexity to the analysis of competing reaction pathways. ochemtutor.com Reactions that proceed through chiral intermediates or transition states can exhibit stereoselectivity. The kinetic and thermodynamic parameters for the formation of different stereoisomers can be different, leading to enantio- or diastereoselective transformations. For instance, the asymmetric synthesis of a particular stereoisomer is an example of a kinetically controlled process. dalalinstitute.com
Table 2: Factors Influencing Competing Reaction Pathways
| Factor | Influence on Reaction Outcome |
| Temperature | Lower temperatures favor kinetic products; higher temperatures favor thermodynamic products. uc.edu |
| Reaction Time | Shorter reaction times favor kinetic products; longer reaction times allow for equilibration to the thermodynamic product. uc.edu |
| Solvent | The polarity and coordinating ability of the solvent can stabilize intermediates and transition states differently, influencing reaction rates and selectivity. |
| Catalyst | Catalysts can lower the activation energy of a specific pathway, thereby promoting the formation of a particular product. |
| Stereochemistry | The inherent chirality of the starting material can direct the stereochemical outcome of the reaction, favoring the formation of one stereoisomer over another. ochemtutor.com |
2 1r 1 Azidoethyl Pyridine As a Chiral Building Block in Advanced Organic Synthesis
Application in the Enantioselective Construction of Complex Polycyclic and Heterocyclic Frameworks
The unique structural features of 2-[(1R)-1-azidoethyl]pyridine make it an attractive starting material for the enantioselective synthesis of intricate polycyclic and heterocyclic systems. The pyridine (B92270) nucleus can be incorporated into larger ring systems, while the chiral azidoethyl side chain can be elaborated to introduce additional stereocenters and functionality.
Chiral pyridine-containing ligands are of paramount importance in asymmetric catalysis, where they can coordinate with transition metals to create highly effective and enantioselective catalysts. This compound serves as a versatile precursor for a variety of chiral ligands. A key transformation is the stereoselective reduction of the azide (B81097) group to a primary amine, yielding chiral 1-(pyridin-2-yl)ethanamine. This amine can then be further functionalized to generate a diverse range of ligands.
For instance, acylation of the primary amine with various carboxylic acids can produce chiral amide ligands. Alternatively, condensation with aldehydes or ketones can yield chiral imine (Schiff base) ligands. A particularly valuable application is in the synthesis of chiral 2,2'-bipyridine (B1663995) ligands, which are renowned for their strong chelation to a wide array of metals. The synthesis of such ligands often involves the de novo construction of a second pyridine ring, a process in which the chiral amine derived from this compound can be a key component. These ligands, featuring a stereocenter in close proximity to the metal coordination site, can effectively control the stereochemical outcome of a variety of catalytic reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.
The modular nature of these ligand syntheses allows for the fine-tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity for specific transformations.
Table 1: Potential Chiral Ligands Derived from this compound
| Ligand Type | Synthetic Precursor | Potential Applications in Asymmetric Catalysis |
|---|---|---|
| Chiral Amide Ligands | (1R)-1-(Pyridin-2-yl)ethanamine | Hydrogenation, Hydrosilylation, Michael Addition |
| Chiral Imine Ligands | (1R)-1-(Pyridin-2-yl)ethanamine | Cyanation of Aldehydes, Allylic Alkylation |
The azide functionality in this compound provides a direct pathway for the construction of fused heterocyclic systems through cycloaddition reactions. researchgate.net Intramolecular [3+2] cycloaddition reactions, in particular, offer an efficient method for synthesizing triazole-fused pyridines (triazolopyridines).
This transformation can be initiated by introducing an alkyne-containing substituent elsewhere on the pyridine ring or on the ethyl side chain. Upon heating or catalysis, the azide group will react with the alkyne to form a triazole ring, resulting in a fused polycyclic system. The stereochemistry of the starting material is retained in the product, leading to the formation of enantiomerically pure fused heterocycles. These triazolopyridine scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. acs.orgnih.govsemanticscholar.org
Table 2: Potential Fused Pyridine Derivatives via Intramolecular Cycloaddition
| Reactant Type | Fused Ring System | Potential Biological Relevance |
|---|---|---|
| Pyridine with Alkyne Substituent | Triazolo[4,3-a]pyridine | Anticancer, Antiviral, Anti-inflammatory |
Strategic Utility in Diversity-Oriented Synthesis and Library Generation
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. acs.orgnih.gov this compound is an excellent scaffold for DOS due to its multiple points of diversification and its inherent chirality.
The "build/couple/pair" strategy is a common approach in DOS. This compound can be utilized as a "build" component, providing a chiral core. In the "couple" phase, the pyridine ring and the azide group can be functionalized with a variety of building blocks. For example, the pyridine nitrogen can be alkylated or oxidized, and the azide can be converted to an amine and then acylated with a diverse set of carboxylic acids.
In the "pair" phase, intramolecular reactions can be used to generate a range of different molecular scaffolds. For instance, an intramolecular cycloaddition between the azide and a suitably placed alkyne can lead to fused triazolopyridines, as discussed earlier. The resulting library of compounds will possess significant structural and stereochemical diversity, increasing the probability of identifying molecules with desired biological activities.
Table 3: Diversification Strategies for this compound in DOS
| Point of Diversification | Reaction Type | Resulting Functionality/Scaffold |
|---|---|---|
| Pyridine Ring | C-H functionalization, Nucleophilic aromatic substitution | Substituted pyridines |
| Pyridine Nitrogen | Alkylation, N-oxidation | Pyridinium (B92312) salts, Pyridine-N-oxides |
| Azide Group | Reduction, Acylation | Amides, Sulfonamides |
Retrosynthetic Analysis for Pyridine Architectures Incorporating Chiral Azidoethyl Moieties
Disconnection Strategies for the 2-[(1R)-1-Azidoethyl]pyridine Unit
The initial step in the retrosynthetic analysis of this compound is to identify the key strategic bonds that, when disconnected, lead to significant molecular simplification. hilarispublisher.comslideshare.net The most logical disconnections are the carbon-carbon (C-C) bond linking the side chain to the pyridine (B92270) ring and the carbon-nitrogen (C-N) bond of the azide (B81097) group. slideshare.netslideshare.net
The primary C-C bond for disconnection is the one between the pyridine ring C2 carbon and the chiral ethyl side chain. This disconnection simplifies the target molecule into two key fragments: a pyridine synthon and a chiral 1-azidoethyl synthon. slideshare.net The polarity assigned to these synthons determines the nature of the forward synthetic reaction.
Pathway A: Pyridyl Nucleophile: Disconnecting the C-C bond to generate a pyridyl anion synthon and a chiral azidoethyl cation synthon. The synthetic equivalent of the pyridyl anion could be a 2-pyridyl organometallic reagent, such as 2-pyridyllithium (B95717) or a 2-pyridyl Grignard reagent. The chiral electrophile would be a derivative of (R)-1-azidoethane with a good leaving group, such as a tosylate or a halide.
Pathway B: Pyridyl Electrophile: An alternative disconnection considers a pyridyl cation synthon and a chiral azidoethyl anion synthon. The synthetic equivalent for the pyridyl electrophile could be 2-halopyridine. The chiral nucleophile would be a (R)-1-azidoethyl organometallic reagent.
This C-C bond disconnection strategy is advantageous as it breaks the molecule into two manageable, distinct fragments, which can be synthesized separately and coupled in a later step. slideshare.net
Disconnecting the bond between the chiral carbon and the azide group (C-N₃) is another primary retrosynthetic step. slideshare.netslideshare.net This approach focuses on forming the chiral azide late in the synthesis.
This disconnection leads to a chiral 1-(pyridin-2-yl)ethyl precursor and an azide source. The forward reaction would typically be a nucleophilic substitution (Sₙ2) on a suitable precursor, such as (R)-1-(pyridin-2-yl)ethanol that has been converted to a good leaving group (e.g., tosylate, mesylate, or halide). The azide is introduced using a reagent like sodium azide (NaN₃). ub.eduvanderbilt.edu This strategy is common because the azide group can be introduced with inversion of stereochemistry, which must be accounted for when planning the synthesis of the chiral alcohol precursor.
A further simplification via Functional Group Interconversion (FGI) would transform the chiral alcohol into the corresponding ketone, 2-acetylpyridine. This reduces the problem to the asymmetric reduction of a prochiral ketone, a well-established method for introducing chirality.
Functional Group Interconversions (FGIs) Relevant to Azido and Pyridine Systems
Functional Group Interconversion (FGI) is a key strategy in retrosynthesis where one functional group is converted into another to facilitate a particular disconnection or to simplify the synthetic route. lkouniv.ac.inslideshare.net For this compound, several FGIs are critical for a successful synthetic design.
The azide group is a versatile functional group. It can be retrosynthetically derived from a primary amine (via FGI), which in turn can be disconnected from the pyridine backbone. More commonly, the azide is considered an excellent nucleophile, allowing its introduction by displacing a leaving group. slideshare.net Conversely, the azide group can be reduced to a primary amine, making it a synthetic equivalent of an amino group. ub.edufiveable.me
Key FGIs for the target molecule are summarized in the table below.
| Target Functional Group | Precursor Functional Group | Forward Reaction Type | Typical Reagents |
|---|---|---|---|
| Azide (-N₃) | Alcohol (-OH) | Nucleophilic Substitution (via sulfonate) | 1. TsCl, pyridine; 2. NaN₃ |
| Azide (-N₃) | Alcohol (-OH) | Mitsunobu Reaction | HN₃ (or DPPA), PPh₃, DEAD/DIAD |
| Azide (-N₃) | Halide (-Br, -Cl) | Nucleophilic Substitution (Sₙ2) | NaN₃ |
| Chiral Alcohol (sec.) | Ketone (C=O) | Asymmetric Reduction | Chiral catalysts (e.g., Noyori's catalysts), CBS reagents |
| Amine (-NH₂) | Azide (-N₃) | Reduction | H₂, Pd/C; LiAlH₄; PPh₃/H₂O (Staudinger) |
These FGIs allow the synthetic chemist to choose the most efficient path, for instance, by opting for an asymmetric reduction of 2-acetylpyridine, which is commercially available, to establish the chiral center, followed by conversion of the resulting alcohol to the azide.
Design Principles for Convergent and Divergent Synthetic Routes
A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated through different reaction pathways to produce a variety of structurally related compounds. wikipedia.orgrsc.org A divergent route to the target molecule could begin with 2-acetylpyridine. This common precursor could be used to generate the target azide, but also other derivatives by modifying the subsequent steps (e.g., creating the corresponding amine, alcohol, or other analogues). This strategy is particularly useful for creating libraries of compounds for structure-activity relationship studies.
Implementation of Protecting Group Strategies for the Azido and Pyridine Nitrogen Functions
In multi-step syntheses, it is often necessary to temporarily block, or "protect," a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org
Pyridine Nitrogen Protection: The nitrogen atom in the pyridine ring is basic and nucleophilic, which can interfere with certain reactions, such as those involving strong bases or organometallic reagents. tandfonline.comchemicalforums.com For example, attempts to form a Grignard reagent at the 2-position of a bromopyridine can be problematic. To circumvent this, the pyridine nitrogen can be protected.
N-Oxide Formation: The pyridine can be oxidized to its corresponding N-oxide. This modification alters the electronic properties of the ring, facilitating certain substitutions, and the N-oxide can be removed later by reduction.
Lewis Acid Adducts: The pyridine nitrogen can be coordinated with a Lewis acid, such as borane (B79455) (BH₃), to form a stable adduct. researchgate.netacs.org This effectively masks the lone pair on the nitrogen, preventing it from interfering with subsequent reactions. The borane protecting group can be removed under acidic conditions.
Azido Group Protection: The azide functional group is generally stable to a wide range of reaction conditions and is often considered "self-protecting" or even used as a protecting group for amines. researchgate.netsigmaaldrich.com It is tolerant of both acidic and basic conditions and many oxidizing and reducing agents (though it can be reduced to an amine, for example, by catalytic hydrogenation). ub.edu In specific contexts, such as performing a reaction sensitive to azides (like a Staudinger ligation at another site), transient protection might be considered. For instance, reaction with a phosphine (B1218219) can reversibly form a phosphazide, protecting the azide from participating in other reactions like 'click' chemistry. acs.org
Future Research Directions in Chiral Azido Pyridine Chemistry
Development of Novel and Green Asymmetric Catalytic Methodologies for Pyridine (B92270) Functionalization
The synthesis of pyridine derivatives has traditionally relied on methods that can involve harsh conditions and hazardous reagents. ijarsct.co.in The future of chiral pyridine synthesis is geared towards "green chemistry" principles, which prioritize environmental sustainability, efficiency, and safety. nih.govrasayanjournal.co.in Research in this area will likely focus on several key strategies.
One major thrust is the development of novel catalytic systems that avoid toxic metals and harsh reagents. researchgate.net Iron-catalyzed cyclization, for instance, presents a more environmentally benign alternative for creating substituted pyridines. rsc.org The use of techniques like microwave-assisted synthesis can dramatically shorten reaction times and improve yields, aligning with green chemistry goals. rasayanjournal.co.inacs.org Furthermore, exploring solvent-free reactions or the use of safer, biodegradable solvents like water or ethanol (B145695) is a critical direction. ijarsct.co.inresearchgate.net
For a chiral molecule such as 2-[(1R)-1-azidoethyl]pyridine, the challenge lies in achieving high stereoselectivity. Future methodologies will build upon recent successes in the asymmetric functionalization of pyridines. The design of new, highly effective chiral ligands is central to this effort. nih.govacs.org Innovations in catalyst design, such as developing tunable chiral pyridine units, have already shown promise in iridium-catalyzed C-H borylation and other transformations, achieving excellent enantioselectivity. acs.orgacs.org The application of copper-catalyzed systems with chiral diphosphine ligands has also proven effective for the asymmetric alkylation of alkenyl pyridines. nih.gov Adapting these advanced asymmetric catalytic strategies to efficiently and selectively introduce the chiral azidoethyl moiety onto the pyridine ring represents a significant and promising avenue for future research.
Table 1: Comparison of Traditional vs. Green Synthetic Methodologies for Pyridine Derivatives
| Feature | Traditional Methodologies | Green Methodologies |
|---|---|---|
| Reagents | Often involve hazardous substances (e.g., POCl₃, toxic solvents). ijarsct.co.in | Emphasize eco-friendly reagents, reusable catalysts, and benign solvents (e.g., water, ethanol). nih.govresearchgate.net |
| Conditions | Frequently require high temperatures and prolonged reaction times. ijarsct.co.in | Utilize energy-efficient techniques like microwave irradiation or operate at milder conditions. acs.org |
| Efficiency | May suffer from low yields and the generation of significant by-products. | Aim for high atom economy, excellent yields, and minimal waste generation. rsc.orgacs.org |
| Safety | Can pose risks of toxicity, corrosiveness, and pollution. ijarsct.co.in | Designed to be inherently safer, reducing risks to human health and the environment. |
| Catalysts | May rely on expensive or toxic heavy metal catalysts. | Focus on abundant, low-toxicity metals (e.g., iron) or organocatalysts. rsc.org |
Integration of this compound Synthesis into Continuous Flow Chemistry and Sustainable Processes
Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. azolifesciences.com Its application to the synthesis of this compound is a logical and compelling future direction. The primary advantage of flow chemistry in this context is the enhanced safety when handling energetic intermediates like organic azides. flinders.edu.au Flow reactors, with their small internal volumes, ensure that only a minimal amount of the hazardous azide (B81097) is present at any given moment. This allows for in-situ generation and immediate consumption in a subsequent reaction step, drastically reducing the risk of accidental explosion. flinders.edu.auresearchgate.net
Table 2: Key Advantages of Continuous Flow Synthesis for Azido Compounds
| Advantage | Description |
|---|---|
| Enhanced Safety | In-situ generation and immediate use of energetic azides minimizes accumulation and reduces explosion hazards. flinders.edu.auresearchgate.net |
| Precise Control | Superior control over heat and mass transfer prevents local hot spots and side reactions, leading to higher purity and yield. organic-chemistry.org |
| Scalability | Scaling up production is achieved by running the system for longer periods, avoiding the challenges of re-optimizing for larger batch reactors. azolifesciences.com |
| Automation | Multi-step reactions can be integrated into a single continuous process, reducing manual handling and operational time. nih.gov |
| Efficiency | Shorter reaction times and the potential for in-line purification and analysis lead to a more efficient and sustainable process. azolifesciences.comflinders.edu.au |
Exploration of Unprecedented Reactivity Modes for the Azidoethyl and Pyridyl Moieties
The dual functionality of this compound, containing both a reactive azide and an electron-deficient pyridine ring, offers fertile ground for exploring novel chemical transformations. The azide group is well-known for its participation in "click chemistry," specifically the copper- or ruthenium-catalyzed azide-alkyne cycloaddition to form stable triazole rings. nih.govnih.gov Future work will undoubtedly continue to leverage this highly efficient reaction. However, research could also delve into less common reactivity. For instance, the azide can undergo the Staudinger reaction to form amines or participate in catalyst-free [3+2] cycloadditions with strained alkynes. researchgate.netrsc.org
A particularly exciting avenue is the exploration of intramolecular reactions where the azidoethyl group interacts with the pyridine ring. Under specific catalytic or photolytic conditions, it might be possible to induce novel cyclization events, leading to new fused heterocyclic scaffolds. The chiral center could direct the stereochemical outcome of such transformations.
Simultaneously, the pyridine ring itself presents opportunities. While direct C–H functionalization of pyridines is challenging due to the ring's electron-poor nature, new catalytic methods are emerging to overcome this hurdle. rsc.org It would be of great interest to investigate how the chiral azidoethyl substituent influences the regioselectivity of C–H functionalization at other positions on the pyridine ring. acs.org Furthermore, the pyridine nitrogen can act as a ligand, coordinating to metal centers. The resulting chiral azido-pyridine metal complexes could themselves be novel catalysts or exhibit unique reactivity, where the azide moiety could interact with substrates bound to the metal. rsc.orgmdpi.com
Advanced Spectroscopic and Structural Characterization Techniques for In-Depth Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization, future research will increasingly rely on more advanced analytical methods to probe the intricate details of chiral azido-pyridine reactions. ijarsct.co.innih.govnih.gov
For instance, specialized NMR techniques can provide profound mechanistic insights. The use of 15N NMR can directly probe the electronic environment of the azide nitrogen atoms, while in-situ NMR spectroscopy can track the formation of transient intermediates during a reaction. nih.govresearchgate.net For reactions occurring in flow systems, the integration of in-line analytical tools, such as FT-IR or flow-NMR, will enable real-time monitoring and rapid optimization of reaction conditions. researchgate.net
To definitively establish the absolute and relative stereochemistry of these chiral molecules and their derivatives, X-ray crystallography is the gold standard. mdpi.combohrium.com Determining the crystal structures of catalytic intermediates, where the chiral ligand is bound to a metal center, can provide invaluable information about the origin of enantioselectivity. This structural data is essential for validating computational models and refining catalyst design. Mass spectrometry techniques, particularly high-resolution MS, are also critical for confirming the structures of novel reaction products and intermediates. nih.gov
Synergistic Application of Computational Chemistry for Rational Design and Reaction Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable partner to experimental synthesis. nih.gov In the context of chiral azido-pyridine chemistry, its role is set to expand significantly. One of the primary applications is in the rational design of chiral catalysts and ligands. acs.orgacs.org By modeling the transition states of catalytic cycles, researchers can compute the energy barriers leading to different stereoisomers, thereby predicting the enantioselectivity of a given catalyst. chemrxiv.org This allows for the in-silico screening of numerous potential ligands, prioritizing the most promising candidates for experimental synthesis and saving considerable time and resources. digitellinc.com
DFT is also a powerful tool for elucidating complex reaction mechanisms. It can be used to map out entire potential energy surfaces, identifying the most likely reaction pathways and characterizing the structures of short-lived intermediates that are difficult to observe experimentally. nih.govmdpi.com This is particularly valuable for exploring the unprecedented reactivity modes discussed earlier, helping to predict whether a proposed transformation is energetically feasible.
Furthermore, computational methods can predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to confirm the structure of newly synthesized molecules. researchgate.netresearchgate.netmdpi.com Looking ahead, the integration of machine learning with large datasets of computed and experimental results will likely lead to powerful predictive models for reaction outcomes and catalyst performance, accelerating the pace of discovery in chiral pyridine chemistry. cmu.eduresearchgate.net
Table 3: Applications of Computational Chemistry in Chiral Pyridine Research
| Application Area | Description | Key Techniques |
|---|---|---|
| Rational Catalyst Design | In-silico screening of chiral ligands to predict their effectiveness and stereochemical preference. acs.orgchemrxiv.org | DFT, Molecular Mechanics (MM) |
| Mechanistic Elucidation | Calculation of reaction pathways, transition state energies, and intermediate structures to understand how a reaction proceeds. nih.govmdpi.com | DFT, Time-Dependent DFT (TD-DFT) |
| Reactivity Prediction | Assessing the thermodynamic and kinetic feasibility of novel or hypothetical chemical reactions. cmu.eduresearchgate.net | DFT, Ab-initio methods |
| Spectroscopic Analysis | Predicting NMR, IR, and UV-Vis spectra to aid in the structural confirmation of experimental products. researchgate.net | DFT, TD-DFT |
| Data-Driven Discovery | Using machine learning algorithms trained on computational data to predict reaction outcomes and discover new catalysts. chemrxiv.orgcmu.edu | Machine Learning, Quantitative Structure-Activity Relationship (QSAR) |
Q & A
Q. What are the optimal synthetic routes for 2-[(1R)-1-azidoethyl]pyridine, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or azide-alkyne cycloaddition precursors. For enantiomeric control, chiral catalysts or resolution techniques (e.g., chiral chromatography) are critical. A stereoselective approach might involve starting with (R)-2-(1-hydroxyethyl)pyridine, followed by azide substitution under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to retain configuration . Purification via recrystallization or HPLC can improve purity. Challenges include avoiding racemization during azide introduction—monitoring optical rotation or chiral HPLC is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR/Raman : Confirm azide (N₃) stretch at ~2100 cm⁻¹ and pyridine ring vibrations (C-H bending at 600-800 cm⁻¹) .
- NMR : ¹H NMR identifies pyridine protons (δ 7.0–8.5 ppm) and the chiral ethylazide moiety (δ 1.5–2.5 ppm for CH₃; δ 3.5–4.5 ppm for CH₂N₃). ¹³C NMR resolves pyridine carbons and the azidoethyl chain .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the (R)-configuration .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Management : Segregate azide-containing waste in labeled containers; neutralize with sodium nitrite/acidic conditions before disposal .
- Emergency Protocols : For spills, use absorbent materials and avoid metal contact (risk of explosive metal azides) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in click chemistry or coordination complexes?
- Methodological Answer :
- DFT Calculations : Model transition states for azide-alkyne cycloaddition (e.g., Cu-catalyzed "click" reactions) to predict regioselectivity .
- Molecular Dynamics : Simulate ligand-metal interactions (e.g., with Cu(II) or Ru(II)) to assess binding affinity and steric effects from the chiral center .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the pyridine ring for functionalization .
Q. What strategies resolve contradictions in stability data for this compound under varying pH or temperature?
- Methodological Answer :
- Controlled Degradation Studies : Use TGA (thermogravimetric analysis) to monitor thermal stability and HPLC to track decomposition products .
- pH-Dependent NMR : Analyze structural changes (e.g., protonation of pyridine nitrogen) across pH 2–12 to identify instability thresholds .
- Cross-Validation : Compare experimental data with computational predictions (e.g., pKa calculations via COSMO-RS) .
Q. How does the stereochemistry of the azidoethyl group influence coordination behavior with transition metals?
- Methodological Answer :
- X-ray Diffraction : Compare crystal structures of metal complexes (e.g., Cu(II) or Ru(II)) with (R)- vs. (S)-configurations to assess stereoelectronic effects .
- EPR Spectroscopy : Probe metal-ligand bonding geometry in paramagnetic complexes (e.g., Cu(II)) to detect chiral-induced symmetry changes .
- Magnetic Susceptibility Measurements : Correlate stereochemistry with spin states in octahedral or square-planar complexes .
Table 1: Recommended Characterization Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
